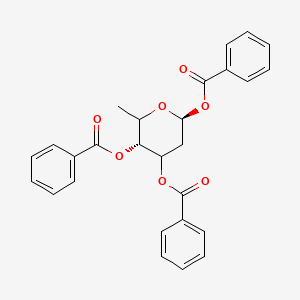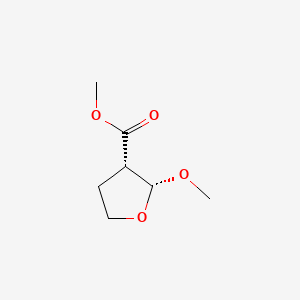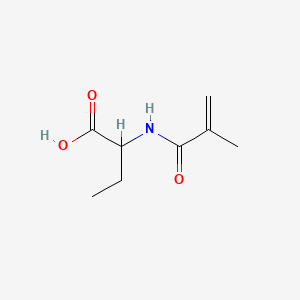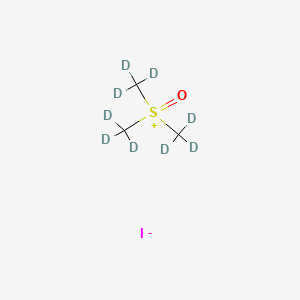
トリメチルスルホキソニウム-d9 ヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsulfoxonium-d9 Iodide is a deuterated derivative of Trimethylsulfoxonium Iodide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for Trimethylsulfoxonium-d9 Iodide is C3D9IOS, and it is primarily used in scientific research due to its unique properties, such as enhanced stability and reactivity .
科学的研究の応用
Trimethylsulfoxonium-d9 Iodide is extensively used in scientific research due to its unique properties:
作用機序
Target of Action
Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Trimethylsulfoxonium-d9 Iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of Trimethylsulfoxonium-d9 Iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.
Result of Action
The primary result of Trimethylsulfoxonium-d9 Iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.
Action Environment
The action of Trimethylsulfoxonium-d9 Iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from Trimethylsulfoxonium-d9 Iodide . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.
生化学分析
Biochemical Properties
Trimethylsulfoxonium-d9 Iodide is renowned for its nucleophilic reactivity. It readily engages in reactions with other molecules, leading to the formation of novel compounds . Additionally, it serves as an oxidizing agent, capable of initiating oxidation reactions with other molecules
Cellular Effects
Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides . This suggests that Trimethylsulfoxonium-d9 Iodide may have similar effects on cellular processes.
Molecular Mechanism
It is known that it can engage in reactions with other molecules due to its nucleophilic reactivity . It can also initiate oxidation reactions with other molecules, acting as an oxidizing agent .
Metabolic Pathways
Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This suggests that Trimethylsulfoxonium-d9 Iodide may be involved in similar metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium-d9 Iodide can be synthesized by reacting deuterated dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:
(CD3)2SO+CD3I→(CD3)3SO+I−
This reaction typically requires an inert atmosphere and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for Trimethylsulfoxonium-d9 Iodide are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product .
化学反応の分析
Types of Reactions: Trimethylsulfoxonium-d9 Iodide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, initiating oxidation reactions with other molecules.
Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Substitution Reactions: Typical conditions involve the use of strong bases like sodium hydride to generate reactive intermediates.
Major Products:
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products depend on the nucleophile used, but common products include various substituted sulfoxonium compounds.
類似化合物との比較
Trimethylsulfoxonium Iodide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium incorporation.
Trimethylsulfonium Iodide: Another related compound, used in the synthesis of ylides but with different reactivity and stability profiles.
Uniqueness: Trimethylsulfoxonium-d9 Iodide is unique due to the presence of deuterium atoms, which enhance its stability and reactivity. This makes it particularly valuable in studies involving isotope effects and in the development of deuterated drugs .
特性
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-KYRNGWDOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
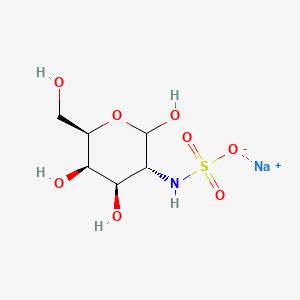
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)
